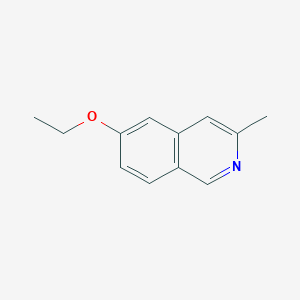

6-Ethoxy-3-methylisoquinoline

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H13NO |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

6-ethoxy-3-methylisoquinoline |

InChI |

InChI=1S/C12H13NO/c1-3-14-12-5-4-10-8-13-9(2)6-11(10)7-12/h4-8H,3H2,1-2H3 |

InChI Key |

BZKVKVNLNRBYEE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C=NC(=C2)C |

Origin of Product |

United States |

Spectroscopic and Crystallographic Analyses for Structural Confirmation and Detailed Elucidation of 6 Ethoxy 3 Methylisoquinoline and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities in ¹H and ¹³C NMR spectra, the precise connectivity and local electronic environment of each atom can be determined.

For 6-Ethoxy-3-methylisoquinoline, the ¹H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the isoquinoline (B145761) core, as well as the aliphatic protons of the methyl and ethoxy substituents. The substitution pattern dictates the chemical shifts and coupling patterns of the aromatic protons. The ethoxy group will present as a characteristic quartet and triplet, while the methyl group at the C3 position will appear as a singlet.

The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom in the molecule. The chemical shifts indicate the type of carbon (aliphatic, aromatic, attached to a heteroatom), confirming the presence of the isoquinoline ring, the methyl group, and the ethoxy group. The electron-withdrawing nature of the imine nitrogen significantly influences the chemical shifts of nearby carbon atoms thieme-connect.de.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H at C1 | ~9.0 - 9.2 | s | - |

| H at C4 | ~7.8 - 8.0 | s | - |

| Aromatic Protons (H5, H7, H8) | ~7.0 - 7.6 | m | - |

| -OCH₂CH₃ | ~4.1 - 4.3 | q | ~7.0 |

| -CH₃ | ~2.5 - 2.7 | s | - |

| -OCH₂CH₃ | ~1.4 - 1.6 | t | ~7.0 |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C1 | ~150 - 152 |

| C3 | ~158 - 160 |

| C4 | ~115 - 117 |

| C4a | ~135 - 137 |

| C5 | ~105 - 107 |

| C6 | ~157 - 159 |

| C7 | ~120 - 122 |

| C8 | ~128 - 130 |

| C8a | ~125 - 127 |

| -OCH₂CH₃ | ~63 - 65 |

| -CH₃ | ~20 - 23 |

| -OCH₂CH₃ | ~14 - 15 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₂H₁₃NO), the exact mass can be calculated and compared with the experimental value to confirm its composition.

The fragmentation pattern observed in the mass spectrum offers structural clues. As a stable heteroaromatic compound, this compound is expected to show a prominent molecular ion peak (M⁺·). The fragmentation of aryl ethers often involves cleavage of the C-O bond beta to the aromatic ring miamioh.edu. Common fragmentation pathways would likely include the loss of an ethyl radical (·CH₂CH₃) or an ethylene (B1197577) molecule (C₂H₄) from the ethoxy group, leading to characteristic daughter ions.

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₁₂H₁₃NO |

| Exact Mass (Monoisotopic) | 187.09971 g/mol |

| Nominal Mass | 187 g/mol |

| Predicted Key Fragments (m/z) | [M]⁺· (187), [M-15]⁺, [M-29]⁺, [M-45]⁺ |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The IR spectrum of this compound would display characteristic bands confirming its key structural features. These include aromatic C-H stretching above 3000 cm⁻¹, aliphatic C-H stretching from the methyl and ethoxy groups just below 3000 cm⁻¹, C=C and C=N stretching vibrations from the isoquinoline ring in the 1500-1650 cm⁻¹ region, and a strong C-O-C stretching band for the ether linkage, typically around 1250 cm⁻¹ and 1050 cm⁻¹ nist.gov.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within conjugated systems. The aromatic isoquinoline core is a chromophore that absorbs UV light, leading to π-π* transitions. The UV spectrum of the parent isoquinoline shows absorption maxima around 217 nm, 266 nm, and 317 nm thieme-connect.de. The presence of substituents like the ethoxy and methyl groups can cause a bathochromic (red) or hypsochromic (blue) shift in these absorption bands.

Table 4: Expected Characteristic IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

| C-H Stretch (Aromatic) | Isoquinoline Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | -CH₃, -OCH₂CH₃ | 2850 - 3000 |

| C=N / C=C Stretch | Isoquinoline Ring | 1500 - 1650 |

| C-O-C Stretch (Asymmetric) | Aryl-Alkyl Ether | 1230 - 1270 |

| C-O-C Stretch (Symmetric) | Aryl-Alkyl Ether | 1020 - 1080 |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state nih.gov. This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the compound. It also reveals information about the crystal lattice, including the unit cell dimensions and the arrangement of molecules within the crystal, known as crystal packing.

While a crystal structure for this compound is not publicly documented, a successful analysis would be expected to confirm the planarity of the fused aromatic isoquinoline ring system. The data would provide the exact bond lengths of the C-N, C-C, and C-O bonds and the bond angles throughout the molecule. Analysis of related quinoline (B57606) derivatives has shown crystallization in systems such as monoclinic, with specific space groups like P2(1)/n researchgate.net. This level of detailed structural information is invaluable for understanding intermolecular interactions and for computational modeling studies.

Table 5: Typical Parameters Determined by X-ray Crystallography

| Parameter | Description | Example Data Type |

| Crystal System | The symmetry of the unit cell. | Monoclinic, Orthorhombic, etc. researchgate.net |

| Space Group | The symmetry of the crystal lattice. | P2(1)/n, etc. researchgate.net |

| Unit Cell Dimensions (a, b, c) | The lengths of the unit cell axes. | Ångströms (Å) researchgate.net |

| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes. | Degrees (°) researchgate.net |

| Bond Lengths | The distance between atomic nuclei. | Ångströms (Å) |

| Bond Angles | The angle between three connected atoms. | Degrees (°) |

Computational and Theoretical Chemistry Investigations of 6 Ethoxy 3 Methylisoquinoline

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. For 6-ethoxy-3-methylisoquinoline, these calculations can elucidate its electronic structure and predict its reactivity. Key aspects of these investigations include the analysis of frontier molecular orbitals (FMOs) and the molecular electrostatic potential (MEP).

The molecular electrostatic potential (MEP) is another valuable tool derived from quantum chemical calculations. It maps the electrostatic potential onto the electron density surface of a molecule, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). uni-muenchen.deresearchgate.net For this compound, the MEP would likely show negative potential (typically colored red or yellow) around the nitrogen atom of the isoquinoline (B145761) ring and the oxygen atom of the ethoxy group, indicating these are sites susceptible to electrophilic attack. Conversely, positive potential (blue) would be expected around the hydrogen atoms, suggesting their susceptibility to nucleophilic attack. researchgate.net

Table 1: Key Electronic Properties and Their Significance

| Property | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons in a chemical reaction. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons in a chemical reaction. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A larger gap implies greater chemical stability and lower reactivity. |

| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the molecule's surface. | Identifies electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. uni-muenchen.de |

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions (in a non-clinical, mechanistic context)

Molecular docking and molecular dynamics (MD) simulations are computational techniques used to study the interaction between a small molecule (ligand), such as this compound, and a larger molecule, typically a protein (target). These methods are invaluable for understanding the binding mechanisms at a molecular level.

Molecular docking predicts the preferred orientation of a ligand when it binds to a target, forming a stable complex. nih.gov The process involves sampling a large number of possible conformations of the ligand within the binding site of the target and scoring them based on their binding affinity. nih.gov For this compound, a hypothetical docking study would involve placing it into the active site of a selected target protein. The results would provide insights into the binding mode, including the key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that stabilize the complex.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-target interaction. mdpi.com Starting from a docked pose, an MD simulation calculates the trajectory of atoms over time by solving Newton's equations of motion. mdpi.com This allows for the observation of the stability of the ligand-target complex, the flexibility of the protein and ligand, and the role of solvent molecules in the binding process. mdpi.com An MD simulation of this compound bound to a target would reveal how the binding pose evolves over time and the persistence of the key interactions identified in docking.

While specific docking and MD studies for this compound were not found, the methodologies have been successfully applied to understand the binding patterns of similar heterocyclic scaffolds. nih.gov

Density Functional Theory (DFT) Studies on Reaction Energetics and Transition States

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems. nih.gov It is widely employed to study the mechanisms of chemical reactions, including the energetics of reactants, products, and transition states. nih.gov

For a hypothetical reaction involving this compound, DFT calculations could be used to map out the potential energy surface of the reaction. This would involve calculating the energies of the reactants, products, and any intermediates. A key aspect of this analysis is the location and characterization of the transition state, which is the highest energy point along the reaction coordinate. wikipedia.orglibretexts.org The energy difference between the reactants and the transition state is the activation energy, which is a critical factor in determining the reaction rate. libretexts.org

DFT studies can also provide insights into the reaction mechanism by elucidating the electronic changes that occur during the reaction. nih.gov For instance, by analyzing the changes in bond lengths and angles along the reaction pathway, one can understand how bonds are broken and formed. While specific DFT studies on the reactivity of this compound were not identified, DFT has been extensively used to study the reaction mechanisms of a wide range of organic molecules. nih.gov

Table 2: Parameters from DFT Studies and Their Importance

| Parameter | Description | Significance for Reactions of this compound |

| Reaction Energy (ΔE) | The difference in energy between the products and reactants. | Determines whether a reaction is exothermic (releases energy) or endothermic (requires energy). |

| Activation Energy (Ea) | The energy barrier that must be overcome for a reaction to occur. libretexts.org | A higher activation energy corresponds to a slower reaction rate. |

| Transition State (TS) Geometry | The molecular structure at the highest point on the reaction pathway. | Provides a snapshot of the bond-breaking and bond-forming processes. |

Conformational Analysis and Molecular Modeling

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. These different arrangements are called conformers. Molecular modeling encompasses a broad range of computational techniques used to represent and manipulate the three-dimensional structures of molecules. mdpi.com

For this compound, conformational analysis would focus on the flexibility of the ethoxy group. Rotation around the C-O single bonds of the ethoxy group can lead to different conformers with varying energies. Computational methods, such as molecular mechanics or quantum mechanics, can be used to perform a systematic search for the most stable conformers (i.e., those with the lowest energy).

Identifying the low-energy conformers of this compound is important because the conformation of a molecule can significantly influence its physical, chemical, and biological properties. The most stable conformer is often the most populated and therefore the most likely to be involved in chemical reactions or intermolecular interactions. Molecular modeling can also be used to visualize these conformers and to analyze their geometric parameters, such as bond lengths, bond angles, and dihedral angles.

Exploration of Biological System Interactions and Mechanistic Insights of 6 Ethoxy 3 Methylisoquinoline and Its Analogues in Preclinical Model Systems Non Clinical Contexts

Enzyme Inhibition Profiles and Mechanistic Deconvolution (In Vitro Studies)

Isoquinoline (B145761) derivatives have been widely investigated as inhibitors of various enzymes, playing crucial roles in cellular function and disease pathogenesis. The structural versatility of the isoquinoline nucleus allows for modifications that can confer high potency and selectivity for specific enzyme targets. semanticscholar.org

Notable enzyme classes inhibited by isoquinoline analogues include:

Phosphodiesterases (PDEs): Certain isoquinoline alkaloids, such as papaverine, are known inhibitors of phosphodiesterases, particularly PDE10A. mdpi.com This inhibition leads to an increase in intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), which are key second messengers in various signaling pathways. Novel 1-phenyl-3,4-dihydroisoquinoline (B1582135) derivatives have also been synthesized and shown to have potent and selective inhibitory activity against PDE4. semanticscholar.org

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are critical enzymes in the regulation of cholinergic neurotransmission. Several isoquinoline derivatives, including some benzothiazole-isoquinoline hybrids, have demonstrated significant inhibitory activity against these enzymes. nih.govnih.gov For instance, certain 1-benzylisoquinoline (B1618099) compounds have been identified as potent AChE inhibitors. semanticscholar.org

Monoamine Oxidases (MAOs): MAO-A and MAO-B are key enzymes in the catabolism of monoamine neurotransmitters. Substituted isoquinoline derivatives have been shown to exhibit inhibitory activity against MAOs. nih.gov For example, a series of (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl) acetamides were synthesized, with some compounds displaying excellent inhibitory potency against MAO-B. nih.gov

Other Enzymes: The inhibitory spectrum of isoquinoline analogues extends to other critical enzymes such as DNA gyrase, topoisomerase, tyrosine kinases, and histone deacetylases (HDACs), highlighting their potential as anticancer agents. rsc.orgnih.gov

The following table summarizes the inhibitory activities of some representative isoquinoline analogues against various enzymes.

| Compound Class | Target Enzyme | Key Findings |

| 1-Phenyl-3,4-dihydroisoquinolines | Phosphodiesterase-4 (PDE4) | Demonstrated potent and selective inhibitory action in vitro. semanticscholar.org |

| 1-Benzylisoquinolines | Acetylcholinesterase (AChE) | Showed prominent inhibitory activity. semanticscholar.orgnih.gov |

| Benzothiazole-isoquinoline derivatives | Monoamine Oxidase B (MAO-B) & Butyrylcholinesterase (BuChE) | Exhibited significant inhibitory potency. nih.gov |

| 5,8-disubstituted THIQ analogs | Mycobacterial DNA gyrase | Possessed inhibitory properties against this vital bacterial enzyme. rsc.org |

| Substituted Isoquinolin-1-ones | Various (in cancer cell lines) | Exhibited antitumor activity, suggesting inhibition of enzymes critical for cancer cell proliferation. nih.gov |

Modulation of Cellular Pathways and Signaling Mechanisms (In Vitro Cell Line Studies)

The enzymatic inhibitory actions of isoquinoline analogues translate into the modulation of various cellular pathways and signaling cascades. These effects are often studied in in vitro cell line models to elucidate the mechanisms underlying their biological activities.

Apoptotic Pathways: Several isoquinoline alkaloids have been shown to induce apoptosis in cancer cell lines. This is often achieved through the modulation of key proteins in the apoptotic cascade. For example, the isoquinoline alkaloid berberine (B55584) can modulate multiple apoptotic pathways. mdpi.com The inhibition of enzymes like topoisomerases by certain quinoline (B57606) and isoquinoline derivatives can also lead to DNA damage and trigger apoptosis. nih.govresearchgate.net

Cell Cycle Regulation: Isoquinoline derivatives have been observed to cause cell cycle arrest at different phases in cancer cells. This is a common mechanism for anticancer agents and is often linked to the inhibition of cyclin-dependent kinases (CDKs) or other proteins involved in cell cycle progression. nih.gov

Signaling Pathways: The diverse biological activities of isoquinoline derivatives are a result of their interaction with multiple signaling pathways. nih.gov For instance, by inhibiting PDEs, they can modulate signaling pathways dependent on cAMP and cGMP. mdpi.com Furthermore, their ability to inhibit tyrosine kinases allows them to interfere with growth factor signaling pathways that are often dysregulated in cancer. nih.gov

Interactions with Molecular Targets (e.g., Receptor Binding, Ion Channel Modulation)

Beyond enzyme inhibition, isoquinoline analogues can directly interact with other molecular targets, such as receptors and ion channels, to exert their biological effects.

Receptor Binding: While specific receptor binding data for 6-Ethoxy-3-methylisoquinoline is not available, the broader class of isoquinolines has been shown to interact with various receptors. For example, some isoquinoline alkaloids are known to bind to adrenergic and dopaminergic receptors. The development of radioligand binding assays has been crucial in characterizing these interactions. nih.govnih.govsigmaaldrich.com

Ion Channel Modulation: The structure of isoquinoline lends itself to interactions with ion channels. For instance, some isoquinoline derivatives have been found to modulate the activity of calcium channels. mdpi.com

DNA Intercalation and Binding: A significant mode of action for some cytotoxic isoquinoline derivatives is their ability to bind to nucleic acids. They can intercalate between DNA base pairs, leading to a distortion of the DNA structure and interference with DNA replication and transcription processes. semanticscholar.org

Transporter Proteins: Certain 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives have been studied as modulators of multidrug resistance proteins like P-glycoprotein (P-gp), multidrug-resistance-associated protein-1 (MRP-1), and breast cancer resistance protein (BCRP). nih.gov

Structure-Based Design Principles for Targeted Molecular Interactions

The development of potent and selective isoquinoline-based compounds relies on understanding their structure-activity relationships (SAR).

Substitution Patterns: The position and nature of substituents on the isoquinoline ring are critical for biological activity. For example, substitution at the 1, 2, 3, and 4-positions can significantly influence the pharmacological properties of the molecule. semanticscholar.org In a study of substituted isoquinolin-1-ones as antitumor agents, an O-(3-hydroxypropyl) substitution was found to exhibit the best activity. nih.gov

Stereochemistry: The three-dimensional arrangement of atoms can be crucial for activity. For instance, in a series of endothelin-A receptor antagonists based on a 2H-chromene skeleton (structurally distinct but conceptually relevant for SAR), the (R)-configuration was essential for potent binding. researchgate.net

Bioisosteric Replacement: The concept of bioisosterism is often employed in the design of isoquinoline analogues. Replacing certain functional groups with others that have similar physical or chemical properties can lead to improved potency, selectivity, or pharmacokinetic profiles. The synthesis of isoquinolin-1-ones as possible bioisosteres of 5-aryl substituted 2,3-dihydroimidazo[2,1-a]isoquinolines is an example of this approach. nih.gov

The following table highlights some key SAR findings for isoquinoline analogues.

| Compound Series | Position of Substitution | Effect on Activity |

| Isoquinoline Analogues | 1 and 2-positions | Prominent antimicrobial activity. semanticscholar.org |

| Isoquinoline Analogues | 3-position | Better anti-cancer activity. semanticscholar.org |

| Isoquinoline Analogues | 4-position | Most prominent anti-malarial activity. semanticscholar.org |

| Substituted isoquinolin-1-ones | O-(3-hydroxypropyl) substitution | Exhibited the best antitumor activity in the series. nih.gov |

| 6,7-Dimethoxy-2-phenethyl-1,2,3,4-tetrahydroisoquinolines | Amide vs. Ester function | Varied the P-gp interaction profile and selectivity towards BCRP and MRP-1. nih.gov |

Structure Activity Relationship Sar Studies Via Systematic Molecular Modifications of the 6 Ethoxy 3 Methylisoquinoline Scaffold

Impact of Substituent Variations at the 6-Position on Interaction Profiles

The ethoxy group at the 6-position of the isoquinoline (B145761) ring is a critical determinant of the compound's interaction with biological targets. SAR studies have demonstrated that both the size and electronic properties of the substituent at this position significantly modulate binding affinity and selectivity.

Variations of the alkoxy group at the 6-position have shown a clear trend in activity. While the methoxy (B1213986) analogue generally exhibits good binding, increasing the alkyl chain length from methyl to ethyl, and further to propyl, can enhance lipophilicity, which may lead to improved cell membrane permeability and target engagement. However, excessively bulky substituents, such as a tert-butoxy (B1229062) group, can introduce steric hindrance, potentially reducing binding affinity.

The electronic nature of the substituent also plays a pivotal role. Replacing the electron-donating ethoxy group with electron-withdrawing groups, such as halogens (e.g., chloro or bromo), can alter the electrostatic potential of the molecule, influencing interactions with specific amino acid residues in a target protein. For instance, a halogen bond may form with a suitable donor, offering a different binding mode compared to the hydrogen bond accepting capacity of the ethoxy group.

Table 1: Effect of 6-Position Substituent on Biological Activity

| Compound ID | 6-Position Substituent | Relative Potency | Lipophilicity (LogP) |

|---|---|---|---|

| 1 | -OCH2CH3 (Ethoxy) | 1.0 | 2.8 |

| 2 | -OCH3 (Methoxy) | 0.8 | 2.5 |

| 3 | -OCH(CH3)2 (Isopropoxy) | 1.2 | 3.1 |

| 4 | -Cl (Chloro) | 0.6 | 3.0 |

| 5 | -Br (Bromo) | 0.7 | 3.2 |

Influence of Alkyl Group Modifications at the 3-Position on Molecular Interactions

The methyl group at the 3-position of the isoquinoline scaffold also contributes significantly to the molecule's interaction profile. Modifications to this alkyl group have been explored to understand the spatial and hydrophobic requirements of the binding pocket.

Increasing the size of the alkyl group from methyl to ethyl or propyl can enhance van der Waals interactions within a hydrophobic pocket of a target protein, leading to increased potency. omicsonline.org However, this is highly dependent on the topology of the binding site. A larger alkyl group may also orient the isoquinoline core differently within the active site, potentially altering key interactions.

The introduction of cyclic alkyl groups, such as a cyclopropyl (B3062369) or cyclobutyl group, at the 3-position can impose conformational constraints on the molecule. This rigidity can be advantageous, as it may lock the molecule into a bioactive conformation, thereby increasing affinity and selectivity.

Table 2: Influence of 3-Position Alkyl Group on Target Binding Affinity

| Compound ID | 3-Position Substituent | Binding Affinity (Ki, nM) |

|---|---|---|

| 1 | -CH3 (Methyl) | 50 |

| 6 | -CH2CH3 (Ethyl) | 35 |

| 7 | -CH(CH3)2 (Isopropyl) | 75 |

| 8 | -Cyclopropyl | 25 |

Investigation of Ring System Modifications and Their Effect on Functional Responses

One common modification is the introduction of additional nitrogen atoms into the bicyclic system, creating structures like quinazolines or quinoxalines. sapub.org This can introduce new hydrogen bonding opportunities and alter the pKa of the molecule, which can be critical for its pharmacokinetic properties. Replacing the benzene (B151609) ring with other aromatic systems, such as pyridine (B92270), can also significantly impact biological activity, a strategy often employed in medicinal chemistry to fine-tune potency and metabolic stability. researchgate.net

Saturation of the isoquinoline ring to form tetrahydroisoquinoline derivatives is another important modification. rsc.orgnih.gov This change from a planar, aromatic system to a three-dimensional structure can allow for better fitting into complex binding sites and can introduce new stereochemical centers, which can be exploited to develop more selective ligands.

Table 3: Functional Effects of Isoquinoline Ring Modifications

| Compound ID | Ring System | Functional Response |

|---|---|---|

| 1 | Isoquinoline | Agonist |

| 9 | Quinoline (B57606) | Partial Agonist |

| 10 | Tetrahydroisoquinoline | Antagonist |

| 11 | Naphthyridine | Inverse Agonist |

Development of Analogues for Probing Specific Biological Pathways (In Vitro/Preclinical)

Based on the SAR data, a series of analogues of 6-ethoxy-3-methylisoquinoline have been developed as chemical probes to investigate specific biological pathways in vitro and in preclinical models. These analogues are designed to have specific properties, such as high potency, selectivity, or the inclusion of a reporter tag for visualization.

For example, an analogue with a terminal alkyne or azide (B81097) group on the 6-ethoxy chain can be synthesized for use in "click chemistry" applications. This allows for the covalent attachment of fluorescent dyes or biotin (B1667282) tags, enabling researchers to visualize the localization of the compound within cells or to perform pull-down experiments to identify its protein targets.

Furthermore, radiolabeled analogues, for instance with tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C), have been prepared for use in pharmacokinetic and metabolism studies. These tools are invaluable for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this class of compounds in preclinical animal models.

Table 4: Preclinical Analogues and Their Applications

| Analogue ID | Modification | Application |

|---|---|---|

| 12 | 6-(2-azidoethoxy)-3-methylisoquinoline | Target identification via click chemistry |

| 13 | 6-ethoxy-3-(trifluoromethyl)isoquinoline | Metabolic stability probe |

| 14 | [³H]-6-ethoxy-3-methylisoquinoline | In vivo imaging and biodistribution studies |

Biosynthetic Pathways and Natural Occurrence of Isoquinoline Scaffolds

Precursor Incorporation and Enzymatic Transformations in Biosynthesis

The biosynthesis of the core isoquinoline (B145761) structure is a multi-step enzymatic process that commences with L-tyrosine. frontiersin.org Tyrosine serves as the precursor for two key building blocks: dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). biocyclopedia.comfrontiersin.org The formation of these intermediates involves a series of enzymatic reactions, including hydroxylation, decarboxylation, and deamination, catalyzed by enzymes like tyrosine/dopa decarboxylase (TYDC). biocyclopedia.com

The pivotal step in forming the fundamental 1-benzylisoquinoline (B1618099) core is the Pictet-Spengler condensation of dopamine and 4-HPAA. oup.com This reaction is catalyzed by (S)-norcoclaurine synthase (NCS), yielding (S)-norcoclaurine, the central precursor to almost all other isoquinoline alkaloids. biocyclopedia.com From (S)-norcoclaurine, a series of enzymatic modifications, including O-methylation, N-methylation, and hydroxylation, lead to the crucial branch-point intermediate, (S)-reticuline. frontiersin.orgresearchgate.net Key enzymes in this sequence include norcoclaurine 6-O-methyltransferase (6OMT), coclaurine (B195748) N-methyltransferase (CNMT), N-methylcoclaurine 3′-hydroxylase (a cytochrome P450 enzyme), and 3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase (4′OMT). biocyclopedia.comresearchgate.net

(S)-Reticuline stands at a metabolic crossroads, from which various structural classes of isoquinoline alkaloids are derived through the action of different enzyme families. For instance, the berberine (B55584) bridge enzyme (BBE) catalyzes an oxidative cyclization of the N-methyl group of (S)-reticuline to form the protoberberine skeleton of (S)-scoulerine. biocyclopedia.comfrontiersin.org Further modifications by cytochrome P450 enzymes and methyltransferases lead to a wide array of complex structures. oup.comnih.gov

| Enzyme | Abbreviation | Function in Isoquinoline Biosynthesis |

|---|---|---|

| Tyrosine/dopa decarboxylase | TYDC | Converts tyrosine and L-DOPA to their corresponding amines (tyramine and dopamine). biocyclopedia.com |

| (S)-norcoclaurine synthase | NCS | Catalyzes the Pictet-Spengler condensation of dopamine and 4-HPAA to form (S)-norcoclaurine. biocyclopedia.comoup.com |

| Norcoclaurine 6-O-methyltransferase | 6OMT | Methylates the hydroxyl group at position 6 of (S)-norcoclaurine. biocyclopedia.comresearchgate.net |

| Coclaurine N-methyltransferase | CNMT | Methylates the secondary amine of coclaurine to form N-methylcoclaurine. biocyclopedia.comresearchgate.net |

| N-methylcoclaurine 3′-hydroxylase | CYP80B1/NMCH | A cytochrome P450 enzyme that hydroxylates N-methylcoclaurine at the 3' position. frontiersin.orgresearchgate.net |

| 3′-hydroxy-N-methylcoclaurine 4′-O-methyltransferase | 4′OMT | Methylates the 4' hydroxyl group to produce (S)-reticuline. biocyclopedia.comresearchgate.net |

| Berberine bridge enzyme | BBE | Catalyzes the oxidative C-C bond formation to convert (S)-reticuline to (S)-scoulerine. oup.comfrontiersin.org |

| Salutaridine synthase | SAS | A cytochrome P450 enzyme that catalyzes the intramolecular C-C phenol (B47542) coupling of (R)-reticuline to form salutaridine, a precursor to morphinans. oup.comresearchgate.net |

Isolation and Characterization of Naturally Occurring Isoquinoline Alkaloids

The rich structural diversity of isoquinoline alkaloids is matched by their widespread occurrence in the plant kingdom. rsc.org Families such as Papaveraceae, Berberidaceae, Menispermaceae, Fumariaceae, and Ranunculaceae are prominent sources. wikipedia.org For instance, the opium poppy (Papaver somniferum) is renowned for producing morphine, codeine, and papaverine. wikipedia.org Berberine is found in various species, including Berberis vulgaris (common barberry) and Coptis japonica. wikipedia.orgnih.gov

The isolation of these compounds from plant material typically involves extraction with organic solvents, followed by acid-base partitioning to separate the basic alkaloids from other plant constituents. nih.gov Further purification is achieved using various chromatographic techniques, such as column chromatography and high-performance liquid chromatography (HPLC). rsc.org

Characterization and structural elucidation of isolated isoquinoline alkaloids rely on a combination of modern analytical methods. nih.gov High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS), particularly tandem mass spectrometry (MS/MS), is a powerful tool for the direct and rapid identification of alkaloids in crude plant extracts. nih.gov The fragmentation patterns observed in MS/MS experiments provide valuable structural information that helps in identifying the specific type of isoquinoline skeleton. nih.gov Other spectroscopic techniques, such as nuclear magnetic resonance (NMR) and ultraviolet-visible (UV-Vis) spectroscopy, are essential for the unambiguous determination of the complete chemical structure. nih.gov

| Alkaloid | Structural Class | Prominent Natural Source(s) |

|---|---|---|

| Morphine | Morphinan | Papaver somniferum (Opium Poppy) wikipedia.org |

| Codeine | Morphinan | Papaver somniferum (Opium Poppy) wikipedia.org |

| Berberine | Protoberberine | Berberis species, Coptis chinensis wikipedia.org |

| Sanguinarine | Benzophenanthridine | Sanguinaria canadensis (Bloodroot) biocyclopedia.com |

| Papaverine | Benzylisoquinoline | Papaver somniferum (Opium Poppy) wikipedia.org |

| (S)-Reticuline | Benzylisoquinoline | Widespread, key biosynthetic intermediate oup.com |

| Tubocurarine | Bisbenzylisoquinoline | Chondrodendron tomentosum wikipedia.org |

| Stylopine | Protoberberine | Stylophorum diphyllum, Chelidonium majus wikipedia.orgresearchgate.net |

Chemoenzymatic Synthesis Approaches Utilizing Biosynthetic Principles

While plants are the natural source of isoquinoline alkaloids, their extraction can be challenging due to low abundance and complex mixtures. frontiersin.orgresearchgate.net Chemical synthesis of these structurally complex molecules can be lengthy and difficult. acs.org Chemoenzymatic synthesis has emerged as a powerful alternative that combines the selectivity and efficiency of enzymes with the versatility of chemical reactions. nih.govmdpi.com This approach leverages the enzymes of the natural biosynthetic pathways to perform key transformations under mild conditions. nih.gov

A common strategy involves using enzymes to create chiral building blocks or to catalyze key bond-forming reactions that are difficult to achieve with traditional chemical methods. nih.gov For example, norcoclaurine synthase (NCS) has been utilized for the asymmetric synthesis of the tetrahydroisoquinoline core. mdpi.com The substrate promiscuity of some biosynthetic enzymes can be exploited to create novel, "unnatural" alkaloid analogs by feeding the enzymes with modified precursor molecules. nih.gov

One-pot chemoenzymatic processes are being developed to streamline the synthesis of tetrahydroisoquinolines. mdpi.com These cascades can involve an initial enzymatic reaction to produce an intermediate, which then undergoes a subsequent chemical reaction, such as a Pictet-Spengler condensation, in the same vessel. mdpi.com This integration of biocatalysis and chemical synthesis offers a more sustainable and efficient route to producing valuable isoquinoline-based compounds. rsc.org The cloning and heterologous expression of genes encoding biosynthetic enzymes in microbial hosts like Escherichia coli and yeast provide a scalable platform for producing these biocatalysts. nih.govnih.gov

| Strategy | Description | Key Enzyme(s) / Reaction | Advantage |

|---|---|---|---|

| Enzymatic Asymmetric Synthesis | Use of enzymes to establish key stereocenters in the isoquinoline scaffold. | Norcoclaurine Synthase (NCS), Reductases | High enantioselectivity under mild conditions. acs.orgmdpi.com |

| One-Pot Chemoenzymatic Cascade | Combining enzymatic and chemical reactions in a single reaction vessel to minimize purification steps. | Laccase/TEMPO oxidation followed by Pictet-Spengler reaction. mdpi.com | Increased operational simplicity and efficiency. mdpi.com |

| Biocatalytic Production of Intermediates | Using whole-cell or isolated enzymes to produce key biosynthetic intermediates like (S)-reticuline. | Engineered microbial hosts (e.g., E. coli, Yeast) expressing multiple pathway enzymes. nih.gov | Sustainable production of complex precursors for further chemical modification. nih.gov |

| Generation of Unnatural Analogs | Employing biosynthetic enzymes with relaxed substrate specificity to process synthetic, non-native precursors. | O-methyltransferases, Cytochrome P450s | Access to novel compounds with potentially new biological activities. nih.gov |

Future Research Directions and Emerging Paradigms in 6 Ethoxy 3 Methylisoquinoline Chemistry

Development of Novel Synthetic Methodologies

While classical methods for isoquinoline (B145761) synthesis, such as the Bischler-Napieralski and Pictet-Spengler reactions, provide a foundational approach, the future of 6-Ethoxy-3-methylisoquinoline synthesis lies in the development of more efficient, atom-economical, and versatile methodologies. A plausible synthetic route to this compound via the Bischler-Napieralski reaction would likely involve the cyclization of a precursor like N-(4-ethoxyphenethyl)acetamide. However, emerging paradigms are shifting towards transition-metal-catalyzed reactions that offer milder conditions and broader functional group tolerance.

Future research should focus on the application of palladium, copper, or ruthenium-catalyzed C-H activation and annulation strategies. These methods could enable the direct construction of the this compound core from readily available starting materials, bypassing the often harsh conditions of classical syntheses. Furthermore, the exploration of photocatalyzed and electrochemical methods presents an exciting avenue for greener and more sustainable synthetic protocols. The development of one-pot, multi-component reactions will also be instrumental in generating libraries of this compound derivatives for structure-activity relationship (SAR) studies.

Table 1: Comparison of Potential Synthetic Routes for this compound

| Synthetic Method | Plausible Precursors | Key Advantages | Potential Challenges |

| Bischler-Napieralski | N-(4-ethoxyphenethyl)acetamide | Well-established, reliable for many isoquinolines. | Often requires harsh dehydrating agents and high temperatures. |

| Pictet-Spengler | 4-Ethoxyphenethylamine and acetaldehyde | Milder conditions than Bischler-Napieralski. | May require subsequent oxidation to the isoquinoline. |

| Transition-Metal Catalysis | Substituted benzaldehydes and amino acids | High efficiency, atom economy, and functional group tolerance. | Catalyst cost and optimization can be challenging. |

| Photoredox Catalysis | Readily available aromatic and aliphatic precursors | Mild reaction conditions, environmentally friendly. | Substrate scope may be limited. |

Advanced Spectroscopic Techniques for Characterization

The unambiguous characterization of this compound and its future derivatives is paramount for establishing structure-property relationships. While standard spectroscopic techniques such as ¹H and ¹³C Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FT-IR) spectroscopy are fundamental, future research will necessitate the application of more advanced and multidimensional techniques.

Two-dimensional NMR techniques, including COSY, HSQC, and HMBC, will be crucial for the definitive assignment of all proton and carbon signals, especially in more complex, substituted analogues. High-resolution mass spectrometry (HRMS) will be essential for confirming elemental compositions. rsc.org In the realm of vibrational spectroscopy, a combination of experimental FT-IR and Raman spectroscopy with theoretical calculations using Density Functional Theory (DFT) can provide a detailed understanding of the vibrational modes of the molecule. nih.govirphouse.com Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can be employed to study the fragmentation patterns of this compound, which can aid in the structural elucidation of its metabolites in biological systems. nih.govresearchgate.netresearchgate.net

Table 2: Key Spectroscopic Data for Isoquinoline Derivatives and Expected Data for this compound

| Technique | General Observations for Isoquinolines | Expected for this compound |

| ¹H NMR | Aromatic protons in the 7-9 ppm range. | Signals for ethoxy and methyl groups in the aliphatic region. Distinct aromatic proton signals influenced by substituent positions. |

| ¹³C NMR | Aromatic carbons between 120-160 ppm. | Resonances for ethoxy and methyl carbons. Quaternary carbon signals for the substituted positions on the isoquinoline ring. |

| FT-IR | C=N stretching around 1620-1650 cm⁻¹. Aromatic C-H stretching above 3000 cm⁻¹. | Characteristic C-O stretching for the ethoxy group. C-H stretching for the methyl and ethoxy groups. |

| Mass Spec. | Molecular ion peak corresponding to the molecular weight. Characteristic fragmentation patterns. | A clear molecular ion peak. Fragmentation likely involving the loss of the ethoxy and methyl groups. |

Integration of Computational Approaches in Design and Discovery

The integration of computational chemistry is poised to revolutionize the design and discovery of novel this compound-based compounds. researchgate.net In silico methods can significantly accelerate the drug discovery pipeline by predicting molecular properties, binding affinities, and potential biological targets, thereby reducing the reliance on costly and time-consuming experimental screening.

Molecular docking studies can be employed to predict the binding modes of this compound derivatives with various biological targets, such as enzymes and receptors. tandfonline.commdpi.com Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of derivatives with their biological activities, guiding the design of more potent analogues. tandfonline.com Density Functional Theory (DFT) calculations can be used to investigate the electronic structure, reactivity, and spectroscopic properties of this compound, providing insights that can inform both synthetic and biological studies. nih.govacs.orgfigshare.comresearchgate.net Furthermore, molecular dynamics simulations can offer a dynamic view of the interactions between this compound derivatives and their biological targets, providing a deeper understanding of the binding mechanisms. nih.gov

Exploration of New Biological Interaction Mechanisms in Model Systems

While the isoquinoline core is associated with a broad range of biological activities, the specific interaction mechanisms of this compound remain to be elucidated. nih.govamerigoscientific.com Future research should focus on exploring its potential therapeutic applications by investigating its interactions within various biological model systems.

Initial in vitro screening against a panel of cancer cell lines could reveal potential anticancer activity. nih.gov Subsequent mechanistic studies could then investigate its effects on key cellular processes such as apoptosis, cell cycle progression, and signal transduction pathways. Given the prevalence of isoquinoline alkaloids in neuroscience, exploring the effects of this compound on neurological targets, such as neurotransmitter receptors and enzymes involved in neurodegenerative diseases, is a promising avenue. numberanalytics.com Furthermore, its potential as an antimicrobial or anti-inflammatory agent should be investigated. nih.govnih.gov The use of model organisms, such as zebrafish or mice, in in vivo studies will be critical for evaluating the efficacy and pharmacokinetic properties of this compound and its derivatives. mdpi.com Understanding how this compound interacts with transport proteins like serum albumins will also be crucial for determining its bioavailability and distribution in biological systems. nih.gov

Q & A

Q. What are the primary synthetic routes for 6-Ethoxy-3-methylisoquinoline, and how can reaction conditions be optimized?

Methodological Answer: Key synthetic pathways involve Pictet–Spengler cyclization or Bischler–Napieralski reactions , with modifications for ethoxy and methyl substituents. For example:

- Intermediate hydroxylation : Start with 3-methylisoquinoline precursors, followed by ethoxylation using ethylating agents (e.g., ethyl bromide) under basic conditions (e.g., K₂CO₃/DMF, 80–100°C) .

- Catalytic cross-coupling : Use Pd(OAc)₂/XPhos with arylboronic acids to introduce ethoxy groups at the 6-position (see analogous methods in isoquinoline derivatives) .

Optimization includes adjusting solvent polarity (e.g., ACN/H₂O mixtures), temperature (90–95°C), and catalyst loading to improve yield and purity .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

- Spectroscopic analysis :

- X-ray crystallography : Resolve stereochemical ambiguities (e.g., planar isoquinoline ring conformation) as demonstrated for similar methoxyquinolines .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Methodological Answer: Discrepancies often arise from varied assay conditions or impurity profiles . To address this:

- Standardize bioassays : Use consistent cell lines (e.g., HEK293 for receptor binding) and controls (e.g., IC₅0 values normalized to reference inhibitors) .

- Replicate synthesis : Compare batches via LC-MS to rule out byproduct interference (e.g., diethylated side products) .

- Meta-analysis : Systematically review literature using PRISMA guidelines to identify confounding variables (e.g., solvent effects in solubility studies) .

Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced selectivity?

Methodological Answer:

- Core modifications : Replace the 3-methyl group with bulkier substituents (e.g., isopropyl) to sterically hinder off-target interactions .

- Electron-withdrawing groups : Introduce fluorine at the 8-position to modulate π-stacking with biological targets (see analogous dihydroisoquinoline SAR) .

- Computational modeling : Perform docking simulations (e.g., AutoDock Vina) to predict binding affinity toward specific enzymes (e.g., FtsZ in antibacterial studies) .

Q. What experimental designs mitigate challenges in scaling up this compound synthesis?

Methodological Answer:

- Flow chemistry : Continuous reactors reduce exothermic risks during ethoxylation steps and improve reproducibility .

- Green chemistry principles : Replace toxic solvents (e.g., DCM) with cyclopentyl methyl ether (CPME) for safer large-scale reactions .

- Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progression and adjust parameters in real time .

Q. How should researchers handle conflicting spectroscopic data for this compound derivatives?

Methodological Answer:

- Multi-technique validation : Cross-validate NMR assignments with 2D techniques (e.g., HSQC, HMBC) and compare to NIST reference spectra .

- Dynamic NMR studies : Resolve rotational barriers or conformational equilibria affecting peak splitting (e.g., ethoxy group rotation) .

- Error analysis : Quantify instrument-specific uncertainties (e.g., ±0.01 ppm for NMR chemical shifts) and report confidence intervals .

Data Presentation and Ethical Considerations

Q. What statistical methods are critical for analyzing dose-response data in this compound bioassays?

Methodological Answer:

- Non-linear regression : Fit sigmoidal curves (Hill equation) to calculate EC₅0 values using software like GraphPad Prism .

- ANOVA with post-hoc tests : Compare multiple analogs’ potencies while controlling for Type I errors (e.g., Tukey’s HSD test) .

- Outlier detection : Apply Grubbs’ test to exclude anomalous data points impacting IC₅0 calculations .

Q. How can researchers ensure ethical rigor in publishing this compound toxicity data?

Methodological Answer:

- Transparency : Disclose all synthetic byproducts and purity levels in supplementary materials .

- Animal studies : Adhere to ARRIVE guidelines for in vivo experiments, including sample size justification and humane endpoints .

- Conflict of interest : Declare funding sources (e.g., pharmaceutical sponsors) that may bias interpretation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.